molecular formula C12H10N2S B14864280 8-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine

8-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine

Cat. No.: B14864280
M. Wt: 214.29 g/mol
InChI Key: WMGMTNWLCNNGSS-UHFFFAOYSA-N
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Description

8-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties . The presence of both imidazole and pyridine rings in its structure makes it a versatile scaffold for various chemical reactions and biological activities.

Preparation Methods

The synthesis of 8-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminopyridine with thiophene-2-carbaldehyde in the presence of a suitable catalyst can lead to the formation of the desired compound . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

8-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the methyl or thiophene moieties, using reagents like halogens or alkylating agents.

These reactions often lead to the formation of derivatives with different functional groups, enhancing the compound’s versatility in chemical synthesis .

Scientific Research Applications

8-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

8-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine can be compared with other similar compounds, such as:

  • 8-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridine
  • 8-Bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridine
  • 8-Methyl-2-(furan-2-yl)imidazo[1,2-a]pyridine

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and biological activities . The unique combination of the methyl and thiophene groups in this compound contributes to its distinct properties and applications.

Properties

IUPAC Name

8-methyl-2-thiophen-2-ylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2S/c1-9-4-2-6-14-8-10(13-12(9)14)11-5-3-7-15-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMGMTNWLCNNGSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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